![molecular formula C8H9NO2S B2546177 3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物 CAS No. 33183-87-8](/img/structure/B2546177.png)

3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物

描述

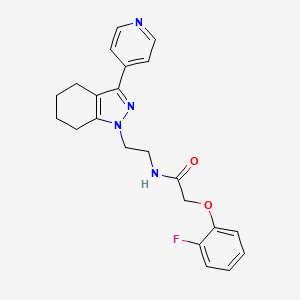

“3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide” is a chemical compound that has been studied for its various pharmacological activities . It is a derivative of 2,1-benzothiazine and has been synthesized for use in various applications, including as a monoamine oxidase inhibitory agent .

Synthesis Analysis

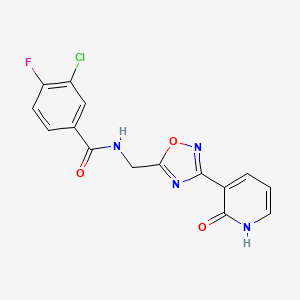

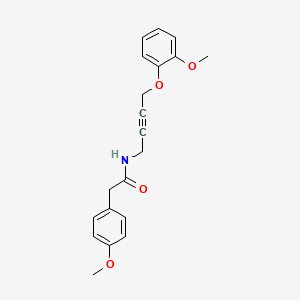

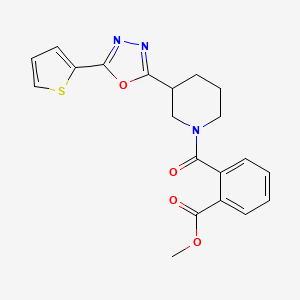

The synthesis of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide involves the condensation of 4-hydrazono-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide with 2-chloroquinoline-3-carbaldehydes and acetylthiophenes . This process results in the formation of new heteroaryl ethylidenes in excellent yields .

Molecular Structure Analysis

The molecular structure of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has been characterized by FTIR, 1H NMR, 13C NMR, and elemental analyses . The structure is complex and contains several functional groups that contribute to its activity .

Chemical Reactions Analysis

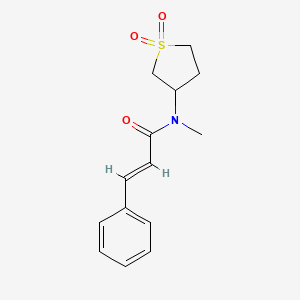

The chemical reactions involving 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are complex and involve multiple steps . For example, the compound has been used as a catalyst in the synthesis of 4H-pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives .

科学研究应用

抗真菌特性

3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物: 及其衍生物表现出有效的抗真菌活性。研究人员基于该化合物设计了新型链霉菌素,可有效防治植物病原真菌。值得注意的是,化合物 7b、7c 和 7k 对各种真菌表现出显着且广谱的抗真菌作用,包括白粉菌、玉米锈菌、瓜果炭疽菌和霜霉病菌。 特别是化合物 7b 表现出显著的抗真菌活性,与阳性对照嘧菌酯相当 .

有机合成中的催化作用

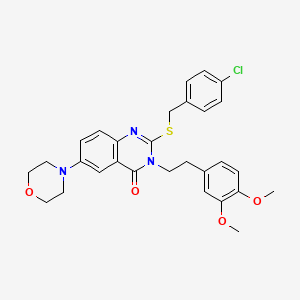

另一个有趣的应用是使用3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物衍生物作为催化剂。 例如,N,2-二溴-6-氯-3,4-二氢-2H-苯并[e][1,2,4]噻二嗪-7-磺酰胺 1,1-二氧化物 (DCDBTSD) 作为一种高效的均相催化剂,用于在水中合成多种杂环化合物,如 4H-吡喃、吡喃并吡唑和吡唑并[1,2-b]酞嗪衍生物 .

电子结构研究

研究人员已经研究了异 BBT 衍生物(苯并[1,2-d:4,5-d′]双[1,2,3]噻二唑)的电子结构,并探索了选择性获得单芳基化异 BBT 衍生物的可能性。这些研究包括 X 射线分析、从头算计算和钯催化的 C-H 直接芳基化反应。 目标是提高我们对化合物电子特性和反应性的理解 .

抗植物病原体的生物活性

除了抗真菌作用外,3,4-二氢-1H-苯并[d][1,2]噻嗪 2,2-二氧化物衍生物已被评估其对抗植物病原体的生物活性。研究人员已经评估了不同取代基 (R1 和 R2) 对抗真菌活性的影响。 值得注意的是,化合物 7b 表现出对白粉菌和霜霉病菌有希望的温室抑制活性,使其成为一种潜在的杀菌剂候选者 .

未来方向

The future directions for research on 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are promising. The compound has shown potential as a potent fungicidal candidate , and further studies could lead to the development of safer and more effective therapeutic agents . Additionally, the compound’s potential as a monoamine oxidase inhibitor suggests it could be useful in the treatment of depression and other neurological diseases .

作用机制

Target of Action

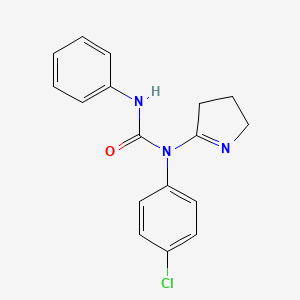

The primary targets of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide are AMPA receptors . It acts as a positive allosteric modulator of these receptors .

Mode of Action

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide interacts with its targets, the AMPA receptors, by binding to a site that is different from the active site. This binding results in a change in the receptor’s conformation, enhancing its activity .

Biochemical Pathways

The activation of AMPA receptors by 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide affects the glutamatergic signaling pathway. This can lead to increased synaptic transmission and plasticity, which are crucial for learning and memory processes .

Result of Action

The molecular and cellular effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide’s action include enhanced activity of AMPA receptors, leading to increased synaptic transmission and plasticity .

生化分析

Biochemical Properties

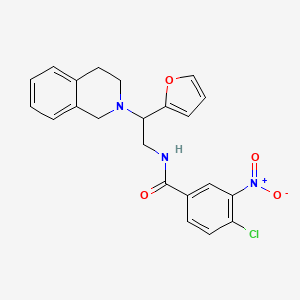

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide plays a crucial role in biochemical reactions by interacting with several enzymes and proteins. Notably, it acts as a positive allosteric modulator of AMPA receptors, enhancing their activity . This interaction is significant in the context of neurological functions, as AMPA receptors are involved in synaptic transmission and plasticity. Additionally, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide has been shown to inhibit monoamine oxidase enzymes (MAO A and MAO B), which are responsible for the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, the compound can increase the levels of these neurotransmitters, potentially offering therapeutic benefits for neurological disorders.

Cellular Effects

The effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide on various cell types and cellular processes are profound. In neuronal cells, the compound enhances synaptic transmission by modulating AMPA receptors, leading to improved cognitive functions . In cancer cells, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide exhibits antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression . Furthermore, the compound influences cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . By modulating these pathways, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can alter gene expression and cellular metabolism, leading to varied cellular responses.

Molecular Mechanism

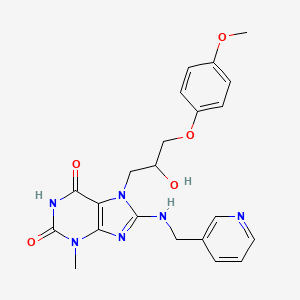

At the molecular level, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide exerts its effects through several mechanisms. The compound binds to AMPA receptors, enhancing their activity and facilitating synaptic transmission . Additionally, it inhibits monoamine oxidase enzymes by binding to their active sites, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of dopamine, norepinephrine, and serotonin, which can have therapeutic effects on mood and cognitive functions. The compound also interacts with various signaling molecules, modulating pathways such as PI3K/Akt and MAPK/ERK, which are involved in cell survival, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation can occur under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can have sustained effects on cellular functions, including prolonged inhibition of monoamine oxidase enzymes and continuous modulation of AMPA receptors . These long-term effects are crucial for understanding the therapeutic potential and safety profile of the compound.

Dosage Effects in Animal Models

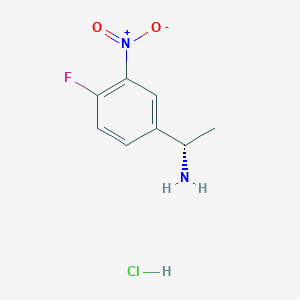

The effects of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive functions and exhibit neuroprotective effects . At higher doses, it can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau at certain dosages, and further increases in dosage do not enhance the therapeutic outcomes . These findings highlight the importance of dosage optimization for achieving the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a significant role in its metabolism, converting it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is transported and distributed through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters . Binding proteins within the cytoplasm can facilitate its distribution to different cellular compartments . The localization and accumulation of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide within cells are influenced by its interactions with these transporters and binding proteins .

Subcellular Localization

The subcellular localization of 3,4-Dihydro-1H-benzo[d][1,2]thiazine 2,2-dioxide is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Post-translational modifications, such as phosphorylation, can influence its localization by directing it to specific compartments or organelles . These modifications can also affect the compound’s activity, enhancing or inhibiting its interactions with target biomolecules .

属性

IUPAC Name |

3,4-dihydro-1H-2λ6,3-benzothiazine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2S/c10-12(11)6-8-4-2-1-3-7(8)5-9-12/h1-4,9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQMLVFGUCQRCFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzylideneamino)-2-[(2-phenoxyacetyl)amino]acetamide](/img/structure/B2546096.png)

![3-((1-(Benzo[d]thiazole-6-carbonyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione](/img/structure/B2546104.png)

![2-[(2-Hydroxy-2-methylpropyl)-[(3-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2546107.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)